molecular formula C19H16FNO3 B271860 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

货号 B271860
分子量: 325.3 g/mol
InChI 键: VWRGFHZBGYJAJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid, also known as TAK-875, is a potential drug candidate for the treatment of type 2 diabetes. It is a selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic β-cells. TAK-875 has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in preclinical studies.

作用机制

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is a selective agonist of GPR40, a G protein-coupled receptor that is expressed in pancreatic β-cells. Activation of GPR40 by 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid leads to the release of intracellular calcium ions, which in turn stimulates insulin secretion from the β-cells. 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to be highly selective for GPR40, with little or no activity at other G protein-coupled receptors.
Biochemical and Physiological Effects
3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in preclinical studies. In clinical trials, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

实验室实验的优点和局限性

One advantage of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is its high selectivity for GPR40, which makes it a useful tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. However, one limitation of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is its relatively low potency, which may require high concentrations for some experiments. In addition, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is not suitable for use in animal models that do not express GPR40.

未来方向

There are several potential directions for future research on 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid. One area of interest is the development of more potent and selective GPR40 agonists that may have improved efficacy and pharmacokinetic properties. Another area of interest is the study of the long-term effects of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid on glucose homeostasis and β-cell function. Finally, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid may have potential applications in other metabolic disorders, such as obesity and metabolic syndrome.

合成方法

The synthesis of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid involves several steps, including the preparation of 3-(2-furyl)benzoic acid, the coupling of 4-fluorobenzylamine to the carboxylic acid group, and the reduction of the nitro group to the amino group. The final product is obtained by the reaction of the intermediate with formaldehyde and formic acid. The overall yield of 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid is around 10%.

科学研究应用

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been extensively studied in preclinical and clinical trials for its potential as a treatment for type 2 diabetes. In preclinical studies, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to improve glucose tolerance and enhance insulin secretion in animal models of diabetes. In clinical trials, 3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes.

属性

产品名称

3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid

分子式

C19H16FNO3

分子量

325.3 g/mol

IUPAC 名称

3-[5-[[(4-fluorophenyl)methylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H16FNO3/c20-16-6-4-13(5-7-16)11-21-12-17-8-9-18(24-17)14-2-1-3-15(10-14)19(22)23/h1-10,21H,11-12H2,(H,22,23)

InChI 键

VWRGFHZBGYJAJY-UHFFFAOYSA-N

手性 SMILES

C1=CC(=CC(=C1)C(=O)[O-])C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)F

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CC=C(C=C3)F

规范 SMILES

C1=CC(=CC(=C1)C(=O)[O-])C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。